molecular formula C16H18N2S B1199786 Methyl[3-(10H-phenothiazin-10-YL)propyl]amine CAS No. 2095-20-7

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine

Cat. No.: B1199786
CAS No.: 2095-20-7
M. Wt: 270.4 g/mol
InChI Key: WOCOVPRTRIBGFZ-UHFFFAOYSA-N
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Description

N-Desmethylpromazine belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. N-Desmethylpromazine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylpromazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Scientific Research Applications

Antimicrobial Activity

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine, as part of the phenothiazine class, has been recognized for its antimicrobial properties. Studies have indicated that phenothiazines, including compounds like methylene blue, exhibit broad-spectrum antimicrobial activity against various pathogens. These compounds have been found to modify cell permeability, enhancing the activity of conventional antibiotics, reversing natural resistance to specific antibiotics, and exhibiting strong activity against multi-drug resistant forms of Mycobacterium tuberculosis (Kristiansen & Amaral, 1997).

Anticancer and Antiprotozoal Agents

The phenothiazine scaffold, which includes this compound derivatives, has been highlighted for its potential in developing anticancer and antiprotozoal agents. Research over the second decade of the 2000s has revealed that these compounds show promising IC50 values against cancer cells and protozoa. Notably, compounds bearing halogens or electron-withdrawing groups at the 2-position of the phenothiazine ring have shown enhanced biological activities, indicating a favorable direction for developing new anticancer and antiprotozoal compounds with minimal cytotoxicity (González-González et al., 2021).

Broad Spectrum of Biological Activities

Phenothiazines, including this compound derivatives, have been found to exhibit a wide range of biological activities beyond their antimicrobial and anticancer properties. Recent medicinal chemistry investigations have highlighted their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the compounds' interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Multiple Non-Psychiatric Effects

The phenothiazine group, which encompasses this compound derivatives, has been extensively used in psychiatric treatment but also possesses a variety of non-psychiatric effects. These include antimicrobial, antiprionic, anticancerous activities, suggesting that a comprehensive understanding of these drugs could lead to novel clinical applications beyond their traditional use in treating psychiatric disorders (Sudeshna & Parimal, 2010).

Safety and Hazards

The safety information for “Methyl[3-(10H-phenothiazin-10-YL)propyl]amine” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

Biochemical Analysis

Biochemical Properties

Methyl[3-(10H-phenothiazin-10-YL)propyl]amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cholinesterase and butyryl-cholinesterase enzymes . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have antioxidant, anti-cancer, and anti-Parkinson properties . These effects are mediated through its interactions with specific cellular targets, leading to changes in cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase and butyryl-cholinesterase . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-cancer properties . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCOVPRTRIBGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175127
Record name Desmonomethylpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095-20-7
Record name Desmonomethylpromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmonomethylpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[3-(10H-phenothiazin-10-yl)propyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMETHYLPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2SJ5WR9AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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